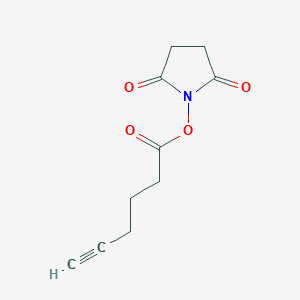

5-Hexynoat-NHS-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hexynoic NHS Ester is a non-cleavable linker for bio-conjugation that contains an Azide group and an NHS group . It is widely used in the biomedical industry as a chemical reagent, commonly employed as a crosslinker in protein immobilization, enabling the conjugation of biomolecules for various applications .

Synthesis Analysis

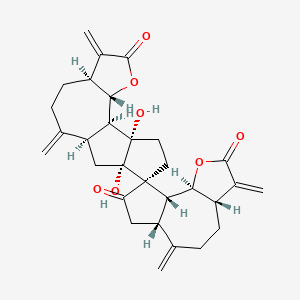

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .Molecular Structure Analysis

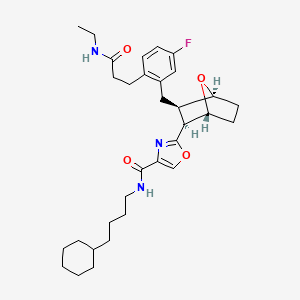

The molecular formula of 5-Hexynoic NHS Ester is C10H11NO4 . The InChI representation is InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 . The Canonical SMILES representation is C#CCCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis

NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical and Chemical Properties Analysis

The molecular weight of 5-Hexynoic NHS Ester is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 209.06880783 g/mol . The Topological Polar Surface Area is 63.7 Ų .Wissenschaftliche Forschungsanwendungen

Biokonjugation

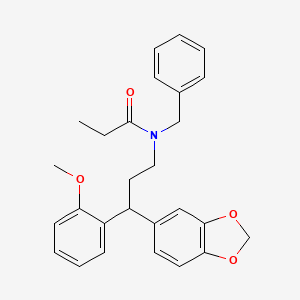

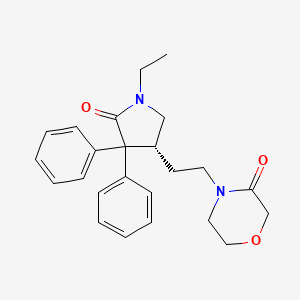

5-Hexynoat-NHS-Ester ist ein nicht spaltbarer Linker für die Biokonjugation {svg_1}. Er enthält eine Azidgruppe und eine NHS-Gruppe {svg_2}. Dies macht ihn für die stabile Verknüpfung von Biomolekülen geeignet {svg_3}.

Peptidderivatisierung

Dieses Reagenz ist aminreaktiv und daher für die Derivatisierung von Peptiden geeignet {svg_4}. Dies kann in verschiedenen Forschungsanwendungen nützlich sein, z. B. bei der Untersuchung der Peptidstruktur und -funktion {svg_5}.

Antikörpermodifikation

Die NHS-Gruppe in this compound kann mit der Aminogruppe in Antikörpern reagieren {svg_6}. Dies ermöglicht die Modifikation von Antikörpern, was bei der Herstellung von Antikörper-Wirkstoff-Konjugaten oder der Verbesserung des Antikörpernachweises nützlich sein kann {svg_7}.

Oberflächenbeschichtung

This compound kann zur Modifizierung von Amin-beschichteten Oberflächen verwendet werden {svg_8}. Dies kann bei der Herstellung von funktionalen Oberflächen für verschiedene Anwendungen, wie z. B. Biosensoren oder Zellkultur, nützlich sein {svg_9}.

Klickchemie

Die Propargylgruppe in this compound kann mit Azid-tragenden Verbindungen oder Biomolekülen über kupferkatalysierte Azid-Alkin-Klickchemie reagieren {svg_10}. Dies führt zu einer stabilen Triazol-Verknüpfung, die in einer Vielzahl von Forschungsanwendungen nützlich ist {svg_11}.

Biomolekülmodifikation

This compound wird für die Biomolekülmodifikation verwendet {svg_12}. Der NHS-Ester kann die Alkingruppe an Amine koppeln, die in der Natur weit verbreitet sind, z. B. in Proteinen, Peptiden, synthetischer Amin-DNA und vielen kleinen Molekülen {svg_13}.

Wirkmechanismus

Target of Action

5-Hexynoic NHS Ester primarily targets amino groups . These amino groups are ubiquitous in nature and are present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The primary role of these targets is to serve as reactive sites for the 5-Hexynoic NHS Ester, enabling it to modify these biomolecules .

Mode of Action

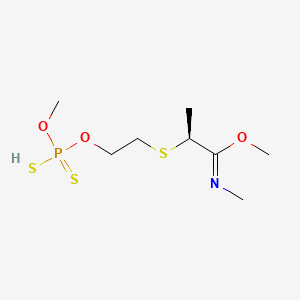

The mode of action of 5-Hexynoic NHS Ester involves its interaction with amino groups. The compound contains an NHS ester group, which is a reactive compound suitable for the modification of amino groups . This interaction results in the creation of a stable amide bond between the 5-Hexynoic NHS Ester and the target molecule . The propargyl group present in the 5-Hexynoic NHS Ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway affected by 5-Hexynoic NHS Ester is the amine modification pathway . This pathway involves the reaction of NHS esters with amino groups, which is strongly pH-dependent At higher-than-optimal pH, hydrolysis of NHS ester is quick, and the yield of the modified molecule decreases . The optimal pH value for modification is 8.3-8.5 .

Pharmacokinetics

It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s crucial to prepare stock solutions immediately before use to maintain its reactivity .

Result of Action

The result of the action of 5-Hexynoic NHS Ester is the formation of a chemically stable amide bond between the labeling reagent and the target molecule . This modification allows the biomolecules to adapt to click chemistry . The propargyl group can be subsequently modified and conjugated by Copper catalyzed Click chemistry .

Action Environment

The action of 5-Hexynoic NHS Ester is influenced by environmental factors such as pH and solvent. The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 . Water is the most common solvent used to dissolve NHS esters for biomolecule labeling . If 5-Hexynoic NHS Ester is poorly soluble in aqueous solutions, it can be first dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then added to a solution of protein in a buffer with pH 8.3-8.5 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .

Biochemische Analyse

Biochemical Properties

5-Hexynoic NHS Ester plays a significant role in biochemical reactions. It allows for the attachment of alkyne groups to amino groups, which are ubiquitous in nature and present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The nature of these interactions involves the formation of a stable amide bond between the two target molecules .

Molecular Mechanism

The molecular mechanism of 5-Hexynoic NHS Ester involves its reaction with amine-containing biomolecules. This reaction leads to the creation of a stable amide bond between the two target molecules . The reaction is facilitated in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Temporal Effects in Laboratory Settings

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSSWEBEHUYETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)